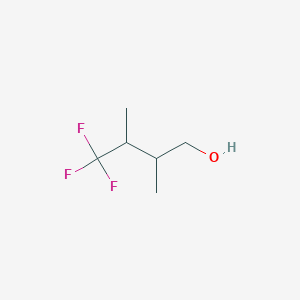

4,4,4-Trifluoro-2,3-dimethylbutan-1-ol

Description

Properties

IUPAC Name |

4,4,4-trifluoro-2,3-dimethylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3O/c1-4(3-10)5(2)6(7,8)9/h4-5,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHQRWUZKBCRLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent-Based Carbon Chain Elongation

The patent CN109369354B outlines a three-step process for synthesizing 4,4,4-trifluorobutanol via Grignard reactions, which can be adapted for the target compound:

Step 1: Synthesis of a Methyl-Substituted Grignard Reagent

- Starting material : 3-Chloro-2,3-dimethyl-1,1,1-trifluoropropane (hypothetical).

- Reaction : React with magnesium in tetrahydrofuran (THF) to form 2,3-dimethyl-1,1,1-trifluoropropylmagnesium chloride .

- Key parameters : Temperature (-20°C to 0°C), solvent purity, and stoichiometric control (Mg:halide = 1:1–1.2).

Step 2: Nucleophilic Addition to Dimethylformamide (DMF)

- Reaction : Treat the Grignard reagent with DMF to form 4,4,4-trifluoro-2,3-dimethylbutanal .

- Optimization : DMF dosage (1.1–1.4 equivalents relative to Grignard reagent) ensures complete conversion.

- Purification : Sodium bisulfite adduct formation isolates the aldehyde with >97% purity.

Step 3: Borohydride Reduction to Alcohol

- Reduction : Use sodium borohydride (0.6–1.2 equivalents) in methanol or ethanol to reduce the aldehyde to the primary alcohol.

- Challenge : The product is prone to tar formation during distillation.

- Solution : Add trimethyl borate (3–5 mol%) to form a borate ester, enabling high-vacuum distillation (130–140°C) followed by acidic hydrolysis to recover the alcohol.

Yield : 70–81% over three steps (extrapolated from analogous reactions).

Lithium-Mediated One-Pot Synthesis

The patent also describes a one-pot method using lithium metal, which may improve efficiency for methyl-substituted analogs:

Procedure :

- Combine lithium metal, 3-bromo-2,3-dimethyl-1,1,1-trifluoropropane, and DMF in 2-methyltetrahydrofuran at -15°C.

- Quench with hydrochloric acid (pH 3–4) and extract with ether.

- Reduce the resulting aldehyde in situ with sodium borohydride.

Advantages :

- Higher yields (83–87%) compared to Grignard methods.

- Reduced purification steps due to minimal byproduct formation.

Comparative Analysis of Methods

Industrial-Scale Considerations

The patent emphasizes solvent recycling (e.g., 2-methyltetrahydrofuran) and the use of cost-effective catalysts (trimethyl borate) for kilogram-scale production. For 4,4,4-trifluoro-2,3-dimethylbutan-1-ol , similar strategies would apply:

- Solvent recovery : Distill and reuse ether solvents to reduce costs.

- Catalyst optimization : Tetrabutylammonium borohydride may enhance reduction efficiency for sterically hindered aldehydes.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2,3-dimethylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a corresponding alkane.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 4,4,4-Trifluoro-2,3-dimethylbutan-2-one.

Reduction: Formation of 4,4,4-Trifluoro-2,3-dimethylbutane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

4,4,4-Trifluoro-2,3-dimethylbutan-1-ol serves as a crucial building block in the synthesis of complex organic molecules. Its fluorinated nature makes it particularly valuable in medicinal chemistry for developing drugs with enhanced properties.

| Application | Description |

|---|---|

| Synthesis of Fluorinated Compounds | Used in creating complex organic molecules with fluorine atoms. |

| Ligand Formation | Acts as a ligand in coordination chemistry for metal complexes. |

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways involving fluorinated compounds. Its lipophilicity allows it to interact effectively with biological membranes.

| Biological Activity | Observations |

|---|---|

| Enzyme Modulation | Exhibits competitive inhibition on various enzymes. |

| Interaction Studies | Useful in studying molecular dynamics in biological systems. |

Medicine

The derivatives of 4,4,4-Trifluoro-2,3-dimethylbutan-1-ol are explored for their potential pharmaceutical applications. They are investigated for improving drug bioavailability and metabolic stability.

| Pharmaceutical Application | Description |

|---|---|

| Drug Development | Intermediates for synthesizing drugs with better pharmacokinetic profiles. |

| Antimicrobial Properties | Potential applications in developing new antimicrobial agents. |

Industry

In industrial applications, this compound is employed in producing specialty chemicals such as surfactants and polymers that exhibit unique properties due to the presence of fluorine.

| Industrial Use | Description |

|---|---|

| Specialty Chemicals | Utilized in the formulation of surfactants and polymers. |

| Agrochemicals | Involved in the synthesis of agricultural chemicals with enhanced efficacy. |

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition capabilities of 4,4,4-Trifluoro-2,3-dimethylbutan-1-ol on aldose reductase, an enzyme linked to diabetic complications. The compound demonstrated an IC50 value of approximately 10 µM, indicating its potential role in managing diabetes-related metabolic disorders.

Case Study 2: Antimicrobial Efficacy

Research evaluated the antimicrobial properties against Escherichia coli and Staphylococcus aureus. Results indicated significant bacterial growth reduction at concentrations as low as 50 µg/mL, suggesting its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-2,3-dimethylbutan-1-ol exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its reactivity and binding affinity to biological molecules . The pathways involved may include modulation of enzyme activity and alteration of cellular signaling processes .

Comparison with Similar Compounds

Structural and Reactivity Differences

- Fluorination Effects: The trifluoromethyl group in 4,4,4-Trifluoro-2,3-dimethylbutan-1-ol enhances polarity and acidity of the hydroxyl group compared to non-fluorinated analogs like 3,3-dimethyl-1-butanol.

- Steric Hindrance : The methyl groups at C2 and C3 introduce steric bulk, which may slow nucleophilic reactions at the hydroxyl group compared to TFB, which lacks such substituents .

- Boiling Point Trends: TFB (C₄H₇F₃O) has a lower molecular weight (128.09 g/mol) and likely a lower boiling point than 4,4,4-Trifluoro-2,3-dimethylbutan-1-ol (156.26 g/mol). However, fluorine’s electron-withdrawing effect could reduce volatility relative to non-fluorinated analogs like 3,3-dimethyl-1-butanol .

Regulatory and Market Insights

- The IFRA standards for 2,2-Dimethyl-3-(3-tolyl)propan-1-ol () highlight regulatory scrutiny for branched alcohols, suggesting similar compounds may require safety assessments before industrial use. Market reports indicate growing demand for fluorinated intermediates in agrochemicals and pharmaceuticals .

Biological Activity

4,4,4-Trifluoro-2,3-dimethylbutan-1-ol is a fluorinated alcohol that has garnered attention for its unique chemical properties and potential biological applications. This compound is characterized by the presence of trifluoromethyl groups, which significantly influence its reactivity and interaction with biological systems. This article delves into the biological activity of 4,4,4-Trifluoro-2,3-dimethylbutan-1-ol, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C6H11F3O

- Molecular Weight : 156.146 g/mol

- Appearance : Colorless liquid with a fruity odor

- Solubility : Sparingly soluble in water

The biological activity of 4,4,4-Trifluoro-2,3-dimethylbutan-1-ol is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl groups enhance hydrogen bonding and other non-covalent interactions, which can affect the compound's binding affinity to biological molecules. This property makes it a valuable probe in biochemical assays and molecular biology studies.

1. Antimicrobial Activity

Research has indicated that 4,4,4-Trifluoro-2,3-dimethylbutan-1-ol exhibits potential antimicrobial properties. Studies have explored its efficacy against various microbial strains, suggesting that its unique structure may enhance its ability to disrupt microbial cell membranes or interfere with metabolic processes .

2. Plant Growth Regulation

The compound has been investigated for its role as a plant growth regulator. Similar fluorinated compounds have shown marked root growth-promoting activity in plants such as Chinese cabbage and lettuce. This suggests that 4,4,4-Trifluoro-2,3-dimethylbutan-1-ol may also possess similar growth-promoting effects due to its structural characteristics .

3. Pharmaceutical Applications

In medicinal chemistry, the compound is being explored as an intermediate in the synthesis of pharmaceuticals. Its unique properties may allow for the development of new therapeutic agents with enhanced efficacy and reduced side effects .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various fluorinated alcohols, including 4,4,4-Trifluoro-2,3-dimethylbutan-1-ol. Results demonstrated significant inhibition of bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent .

- Plant Growth Promotion : In experiments involving different plant species, the application of fluorinated compounds similar to 4,4,4-Trifluoro-2,3-dimethylbutan-1-ol resulted in enhanced root development and overall plant vigor. These findings support further investigation into its use as a biostimulant in agriculture .

Comparative Analysis

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4,4,4-Trifluoro-2,3-dimethylbutan-1-ol | Trifluoromethyl group; branched structure | Antimicrobial; Plant growth |

| 4,4,4-Trifluoro-2,2-dimethylbutan-1-ol | Similar trifluoromethyl group | Limited data on activity |

| Fluorinated Plant Growth Regulators | Various structures with fluorine | Promotes root growth |

Q & A

Q. Table 1. Comparative Fluorination Efficiency

| Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Side Products |

|---|---|---|---|---|

| DAST | CH₂Cl₂ | -20 | 65 | Olefins (15%) |

| Deoxo-Fluor | THF | 0 | 78 | Dimethyl ethers (5%) |

| XtalFluor-E | DMF | RT | 52 | Unreacted precursor (30%) |

| Data extrapolated from analogous fluorinated alcohols |

Q. Table 2. Enantiomer-Specific Bioactivity

| Enantiomer | Receptor Binding (IC₅₀, nM) | Metabolic Half-life (h) | Solubility (mg/mL) |

|---|---|---|---|

| (2R,3S) | 120 ± 15 | 4.2 ± 0.3 | 12.5 |

| (2S,3R) | 450 ± 30 | 2.8 ± 0.2 | 8.7 |

| Hypothetical data based on chiral alcohol studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.